molecular formula C12H16O2 B8159420 (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol

(4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol

Cat. No.: B8159420
M. Wt: 192.25 g/mol
InChI Key: DXVLUGVRPVHLAH-UHFFFAOYSA-N
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Description

(4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol: is an organic compound characterized by the presence of a cyclopropylmethoxy group and a methyl group attached to a phenyl ring, with a methanol group as the functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol typically begins with commercially available starting materials such as 4-hydroxy-2-methylbenzaldehyde and cyclopropylmethanol.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 4-cyclopropylmethoxy-2-methylbenzaldehyde or 4-cyclopropylmethoxy-2-methylbenzoic acid.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand the interactions of phenyl derivatives with biological molecules.

Medicine:

    Pharmaceutical Research: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol exerts its effects involves its interaction with specific molecular targets. The cyclopropylmethoxy group and the phenyl ring play a crucial role in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • (4-Cyclopropylmethoxy-2-methylphenyl)(methyl)sulfane
  • (4-Cyclopropylmethoxy-2-methylphenyl)(phenyl)methanone

Comparison:

  • Structural Differences: While (4-Cyclopropylmethoxy-2-methyl-phenyl)-methanol contains a methanol group, similar compounds may contain different functional groups such as sulfane or methanone.
  • Unique Properties: The presence of the methanol group in this compound imparts unique chemical reactivity and potential applications compared to its analogs.

Properties

IUPAC Name

[4-(cyclopropylmethoxy)-2-methylphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9-6-12(5-4-11(9)7-13)14-8-10-2-3-10/h4-6,10,13H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVLUGVRPVHLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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